molecular formula C15H10ClNO2 B11850861 N-(Benzofuran-2-yl)-4-chlorobenzamide

N-(Benzofuran-2-yl)-4-chlorobenzamide

Cat. No.: B11850861
M. Wt: 271.70 g/mol
InChI Key: FSIKXQLROCANQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Benzofuran-2-yl)-4-chlorobenzamide typically involves the reaction of benzofuran-2-amine with 4-chlorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method is advantageous due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: N-(Benzofuran-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(Benzofuran-2-yl)-4-chlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Benzofuran-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The benzofuran ring is known to interact with various biological targets, contributing to its pharmacological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

N-(1-benzofuran-2-yl)-4-chlorobenzamide

InChI

InChI=1S/C15H10ClNO2/c16-12-7-5-10(6-8-12)15(18)17-14-9-11-3-1-2-4-13(11)19-14/h1-9H,(H,17,18)

InChI Key

FSIKXQLROCANQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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